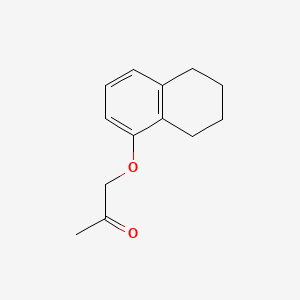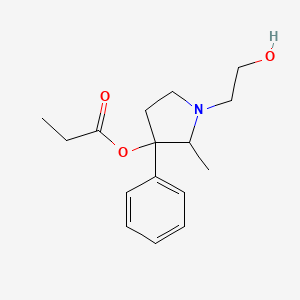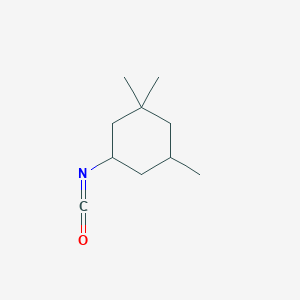
9,10-Dimethylacridin-10-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethylacridin-10-ium perchlorate is a chemical compound known for its unique structural and photophysical properties. It is an acridinium derivative, which means it belongs to a class of compounds that are derived from acridine, a nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its ability to act as a photocatalyst and its interesting reactivity under light irradiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethylacridin-10-ium perchlorate typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve:
Solvent: Acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethylacridin-10-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, especially under light irradiation.
Reduction: The compound can be reduced under specific conditions, often involving electron transfer processes.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and other oxidizing agents. Conditions often involve visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine compounds.
Aplicaciones Científicas De Investigación
9,10-Dimethylacridin-10-ium perchlorate has a wide range of scientific research applications, including:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Mecanismo De Acción
The mechanism by which 9,10-Dimethylacridin-10-ium perchlorate exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the formation of reactive excited states that can participate in various chemical reactions. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Similar Compounds
9-Mesityl-10-methylacridinium perchlorate: This compound is similar in structure and also acts as a photocatalyst.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: Another related compound with similar photophysical properties.
Uniqueness
What sets 9,10-Dimethylacridin-10-ium perchlorate apart from these similar compounds is its specific reactivity and efficiency in generating singlet oxygen and facilitating electron transfer reactions. Its unique structural features, such as the dimethyl groups at the 9 and 10 positions, contribute to its distinct photophysical behavior and make it a valuable compound in various research applications.
Propiedades
Número CAS |
75664-44-7 |
|---|---|
Fórmula molecular |
C15H14ClNO4 |
Peso molecular |
307.73 g/mol |
Nombre IUPAC |
9,10-dimethylacridin-10-ium;perchlorate |
InChI |
InChI=1S/C15H14N.ClHO4/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
TUZSMQZJIAEROI-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


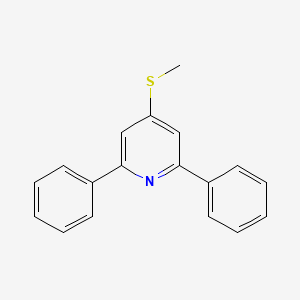
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
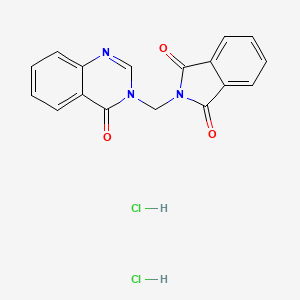

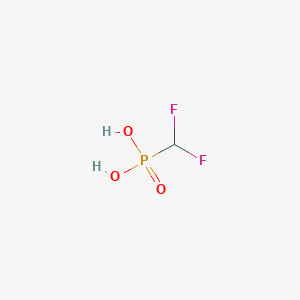

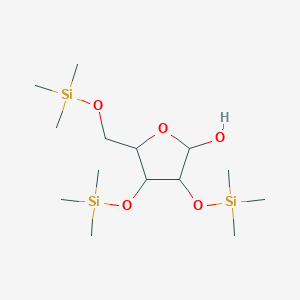
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
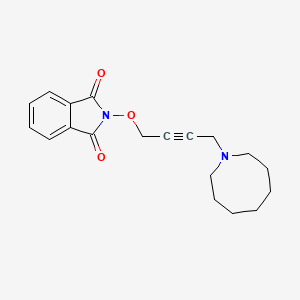
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
